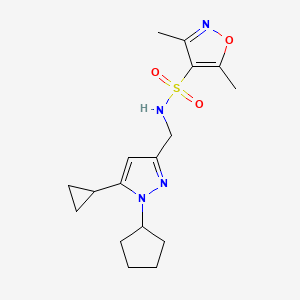
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
The exact mass of the compound N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These studies involve reactions that produce derivatives with promising antibacterial properties. One study focused on creating pyrazole and oxazole derivatives, showing significant antibacterial activity against various strains (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Evaluation of COX-2 Inhibitors
Another aspect of research involves the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. This work has led to the identification of potent and selective inhibitors, including celecoxib, which is in clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Development of Antitumor Agents
The regioselective synthesis of novel sulfonamide 1,2,3-triazole derivatives has been investigated for their antitumor activities. Certain compounds have shown significant anticancer activity against MCF-7 cancer cell lines, highlighting the potential of sulfonamide derivatives in cancer treatment (Elgogary, Khidre, & El-Telbani, 2020).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
Research on polymethoxylated-pyrazoline benzene sulfonamides has explored their inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showing that these compounds exhibit potent inhibitory activity and low cytotoxicity. This suggests their potential as novel inhibitors for therapeutic applications (Kucukoglu et al., 2016).
VEGFR-2 Inhibitors
Novel sulfonamides carrying a biologically active moiety have been designed and synthesized as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds exhibit potent inhibitory activity against VEGFR-2, suggesting their potential in cancer therapy by targeting tumor angiogenesis (Ghorab et al., 2016).
Corrosion Inhibition
The inhibitory effect of bipyrazolic compounds on the corrosion of pure iron in acidic media has been investigated, indicating that these compounds act as efficient corrosion inhibitors. This application is crucial in materials science for protecting metals against corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-11-17(12(2)24-20-11)25(22,23)18-10-14-9-16(13-7-8-13)21(19-14)15-5-3-4-6-15/h9,13,15,18H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOWYDYOPVMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

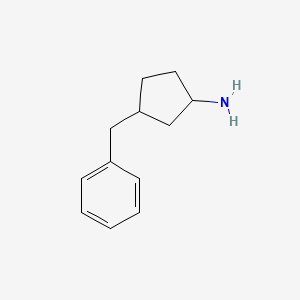
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)
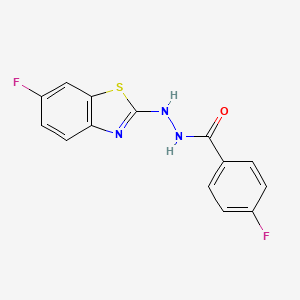
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)
![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)
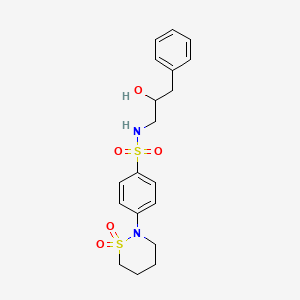
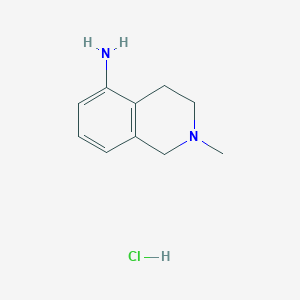

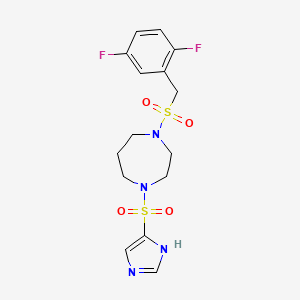
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)
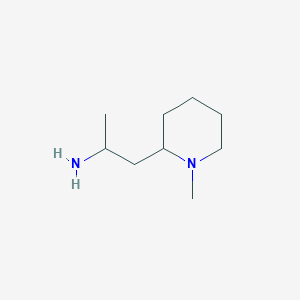
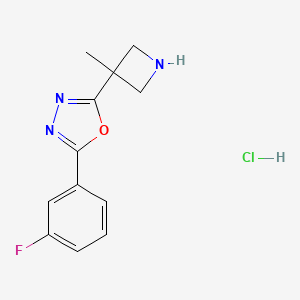
![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)